Para-Pyridinyl Type II Binding vs. Ortho-Pyridinyl Type I Binding: CYP3A4 Affinity Advantage
The target compound incorporates a para-pyridinyl moiety at the quinoline 2-position, which confers type II heme-iron coordination. Within the pyridinyl QCA series characterized by Peng et al. (2010), the para-nitrogen configuration consistently provided the highest CYP3A4 binding affinity. Across 9 series, the para/meta/ortho affinity rank order was uniformly para > meta > ortho, with para compounds binding 6- to 1,249-fold tighter than their ortho counterparts [1]. For the closest published analog with available data—N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976)—the CYP3A4 Ki was 700 nM (type II binder) [2]. The target compound's 4-methoxyphenyl substituent introduces an additional hydrogen-bond acceptor and increased lipophilicity (logP 4.29 vs. estimated ~3.8 for the N-phenyl analog), which may further modulate CYP3A4 affinity . This para-pyridinyl type II binding mode is absent in the ortho-pyridinyl isomer (CAS 879919-34-3), which exhibits type I binding with substantially weaker CYP3A4 affinity as a class-level characteristic [1].
| Evidence Dimension | CYP3A4 binding mode and relative affinity (para vs. ortho pyridine position) |
|---|---|
| Target Compound Data | Type II binding (predicted λmax ~427 nm, λmin ~395 nm); Ki not individually reported but para series Ki range: 0.067–3.9 μM across the Peng et al. library [1] |
| Comparator Or Baseline | Ortho-pyridinyl QCA analogs: type I binding (λmax ~393 nm, λmin ~427 nm); ortho series Ki range: 1.2 to >100 μM; ortho/para Ki ratio 6–1,249 fold [1] |
| Quantified Difference | Para-nitrogen compounds bind 6- to 1,249-fold tighter than ortho-nitrogen compounds; 6-fold minimum (Series 9), 1,249-fold maximum (Series 3) [1] |
| Conditions | Inhibition of recombinant CYP3A4 NF-14 expressed in E. coli, using testosterone 6β-hydroxylation as probe reaction; Ki determined by competitive inhibition kinetics [1] |
Why This Matters
For CYP inhibition screening or metabolic stability studies, selecting the ortho-pyridinyl isomer (CAS 879919-34-3) instead of this para-pyridinyl compound would result in a fundamentally different binding mode (type I vs. type II) and up to three orders of magnitude weaker CYP3A4 affinity, invalidating cross-study comparisons.
- [1] Peng CC, Pearson JT, Rock DA, Joswig-Jones CA, Jones JP. Arch Biochem Biophys. 2010;497(1-2):68-81. Tables 1-3. View Source
- [2] BindingDB BDBM50273444, CHEMBL463976: N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, Ki 700 nM for CYP3A4. View Source
